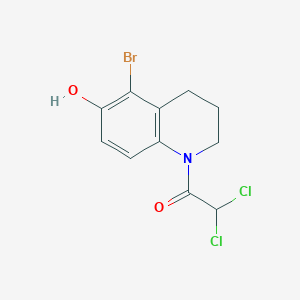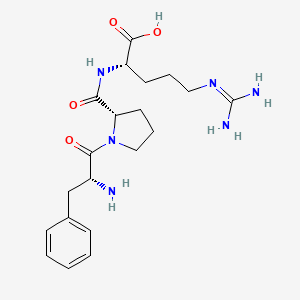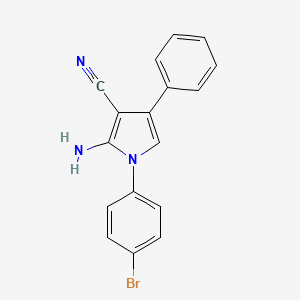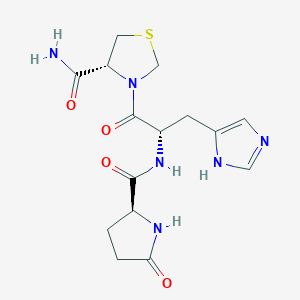![molecular formula C37H40O2P2 B15210480 Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine is a complex organophosphorus compound. It is characterized by the presence of two cyclohexyl groups, a diphenylphosphino group, and a benzo[d][1,3]dioxole moiety. This compound is primarily used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine typically involves the reaction of cyclohexylphosphine with 4-(2-(diphenylphosphino)phenyl)benzo[d][1,3]dioxole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound acts as a ligand and coordinates with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve the use of inert atmospheres and controlled temperatures to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
科学的研究の応用
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the synthesis of complex organic molecules.
作用機序
The mechanism of action of Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those of catalytic cycles in cross-coupling and other organometallic reactions .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in similar catalytic processes.
Tricyclohexylphosphine: Another ligand with similar applications but different steric and electronic properties.
Dicyclohexylphenylphosphine: Similar in structure but lacks the benzo[d][1,3]dioxole moiety.
Uniqueness
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine is unique due to its specific combination of steric and electronic properties provided by the cyclohexyl, diphenylphosphino, and benzo[d][1,3]dioxole groups. This unique structure allows it to form highly active and selective catalytic species, making it valuable in various advanced catalytic applications .
特性
分子式 |
C37H40O2P2 |
|---|---|
分子量 |
578.7 g/mol |
IUPAC名 |
dicyclohexyl-[4-(2-diphenylphosphanylphenyl)-1,3-benzodioxol-5-yl]phosphane |
InChI |
InChI=1S/C37H40O2P2/c1-5-15-28(16-6-1)40(29-17-7-2-8-18-29)34-24-14-13-23-32(34)36-35(26-25-33-37(36)39-27-38-33)41(30-19-9-3-10-20-30)31-21-11-4-12-22-31/h1-2,5-8,13-18,23-26,30-31H,3-4,9-12,19-22,27H2 |
InChIキー |
FTYIHYGWQUMKFZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCO4)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B15210417.png)


![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)

![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
